molecular formula C11H18O B8319363 2,6,6-Trimethyl-2-cyclohexenyl methyl ketone CAS No. 37709-66-3

2,6,6-Trimethyl-2-cyclohexenyl methyl ketone

Cat. No. B8319363
CAS RN: 37709-66-3
M. Wt: 166.26 g/mol
InChI Key: XFMMYPDDHPSAIH-UHFFFAOYSA-N
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Patent
US06822121B2

Procedure details

In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer, placed were 2,6,6-trimethyl-3-cyclohexenyl methyl ketone (10 g) synthesized in Referential Example 1, sodium t-butoxide (2.5 g), dimethyl sulfoxide (30 ml) and, as an internal standard substance for the analysis by gas chromatography, cyclododecane (3 g). They were reacted at 120° C. for 4 hours. The reaction mixture was treated in an usual manner. Analysis by gas chromatography showed that the content of trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone was 52.3%, while those of 2,6,6-trimethyl-2-cyclohexenyl methyl ketone and 2,6,6-trimethyl-1-cyclohexenyl methyl ketone produced by the above reaction were 32.9% and 14.8%, respectively. As a result of calculation, the yield of a mixture of these three methyl ketones was found to be 9.1 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].CC(C)([O-])C.[Na+].C1CCCCCCCCCCC1.[CH3:31][C:32]([C@@H:34]1[C:39]([CH3:41])([CH3:40])[CH2:38][CH:37]=[CH:36][C@H:35]1[CH3:42])=[O:33]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:31][C:32]([C:34]1[C:39]([CH3:41])([CH3:40])[CH2:38][CH2:37][CH2:36][C:35]=1[CH3:42])=[O:33] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1C(C=CCC1(C)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
C1CCCCCCCCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
They were reacted at 120° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in an usual manner

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1C(=CCCC1(C)C)C
Name
Type
product
Smiles
CC(=O)C1=C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822121B2

Procedure details

In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer, placed were 2,6,6-trimethyl-3-cyclohexenyl methyl ketone (10 g) synthesized in Referential Example 1, sodium t-butoxide (2.5 g), dimethyl sulfoxide (30 ml) and, as an internal standard substance for the analysis by gas chromatography, cyclododecane (3 g). They were reacted at 120° C. for 4 hours. The reaction mixture was treated in an usual manner. Analysis by gas chromatography showed that the content of trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone was 52.3%, while those of 2,6,6-trimethyl-2-cyclohexenyl methyl ketone and 2,6,6-trimethyl-1-cyclohexenyl methyl ketone produced by the above reaction were 32.9% and 14.8%, respectively. As a result of calculation, the yield of a mixture of these three methyl ketones was found to be 9.1 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH:7]=[CH:6][CH:5]1[CH3:12])=[O:3].CC(C)([O-])C.[Na+].C1CCCCCCCCCCC1.[CH3:31][C:32]([C@@H:34]1[C:39]([CH3:41])([CH3:40])[CH2:38][CH:37]=[CH:36][C@H:35]1[CH3:42])=[O:33]>CS(C)=O>[CH3:1][C:2]([CH:4]1[C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][CH:6]=[C:5]1[CH3:12])=[O:3].[CH3:31][C:32]([C:34]1[C:39]([CH3:41])([CH3:40])[CH2:38][CH2:37][CH2:36][C:35]=1[CH3:42])=[O:33] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1C(C=CCC1(C)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
C1CCCCCCCCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
trans-2,6,6-trimethyl-3-cyclohexenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[C@H]1[C@@H](C=CCC1(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml four-necked flask equipped with a thermometer, a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
They were reacted at 120° C. for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in an usual manner

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1C(=CCCC1(C)C)C
Name
Type
product
Smiles
CC(=O)C1=C(CCCC1(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.